Sunepitron Hydrochloride

Catalog No.
S544240
CAS No.
148408-65-5
M.F
C17H24ClN5O2
M. Wt
365.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunepitron Hydrochloride

CAS Number

148408-65-5

Product Name

Sunepitron Hydrochloride

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride

Molecular Formula

C17H24ClN5O2

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1

InChI Key

HWGPYTRJVVMHGT-IODNYQNNSA-N

SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

Synonyms

1-(2-pyrimidin-2-yl-octahydropyrido(1,2-a)pyrazin-7-ylmethyl)pyrrolidine-2,5-dione, CP 93,393, CP 93393, CP-93,393, CP-93393

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

Migraine Research

One area of research exploring Sunepitron Hydrochloride is its potential use in migraine treatment. Migraines are severe headaches often accompanied by nausea, vomiting, and sensitivity to light and sound. Some studies suggest that the 5-HT1B receptor may play a role in migraine development. Sunepitron Hydrochloride, by blocking this receptor, could potentially help prevent or treat migraines [].

However, research findings on Sunepitron Hydrochloride for migraines have been mixed. Some studies have shown promise, while others have not found significant benefits compared to a placebo [, ]. Further research is needed to determine the effectiveness of Sunepitron Hydrochloride for migraine treatment.

Other Areas of Research

Sunepitron Hydrochloride has also been explored as a potential treatment for other conditions, including:

  • Anxiety Disorders: Some studies suggest that the 5-HT1B receptor may be involved in anxiety disorders. Sunepitron Hydrochloride's ability to block this receptor could potentially offer therapeutic benefits for anxiety []. However, more research is needed in this area.
  • Depression: Similar to anxiety, the 5-HT1B receptor may play a role in depression. Sunepitron Hydrochloride has been investigated as a potential antidepressant medication, but further research is needed to determine its effectiveness [].

Sunepitron Hydrochloride is a chemical compound with the molecular formula C17H24ClN5O2C_{17}H_{24}ClN_5O_2 and is classified as a hydrochloride salt derived from the amine sunepitron. It is primarily known for its application in the field of pharmacology, particularly as a potential therapeutic agent. The hydrochloride form enhances its solubility in water, making it more bioavailable compared to its free base form, which is crucial for effective drug formulation and delivery .

  • Sunepitron hydrochloride was designed to act on two receptor systems in the brain:
    • 5-HT1A receptor agonist: It increases the activity of the serotonin 1A receptor [].
    • α2-adrenergic receptor antagonist: It blocks the activity of the alpha-2 adrenergic receptor [].
  • How this dual mechanism would have translated to an antidepressant or anxiolytic effect is not fully elucidated in publicly available research [].
  • As sunepitron hydrochloride did not progress beyond phase III clinical trials, data on its safety and hazards in humans is not available [].
  • In the absence of human data, referring to the properties of similar compounds might be informative, but this should only be done by qualified researchers due to potential complexities [].
Typical of amine hydrochlorides. The most significant reaction involves its dissociation in aqueous solutions:

Sunepitron HydrochlorideSunepitron+HCl\text{Sunepitron Hydrochloride}\rightleftharpoons \text{Sunepitron}+\text{HCl}

This equilibrium illustrates how the compound can release hydrochloric acid upon dissolution, which may affect local pH levels in biological systems. Additionally, it can react with bases to form corresponding salts through neutralization reactions:

Sunepitron Hydrochloride+BaseSalt+Water\text{Sunepitron Hydrochloride}+\text{Base}\rightarrow \text{Salt}+\text{Water}

Sunepitron Hydrochloride exhibits notable biological activity, primarily as an antagonist of certain serotonin receptors. This activity suggests potential applications in treating conditions such as anxiety and depression by modulating serotonin levels in the brain. Research indicates that compounds like Sunepitron can influence neurotransmitter systems, thus providing a basis for their therapeutic use .

The synthesis of Sunepitron Hydrochloride typically involves several steps:

  • Formation of Sunepitron: The initial step often includes the synthesis of the base compound through reactions involving appropriate amines and other reagents.
  • Hydrochlorination: The hydrochloride salt is formed by reacting the base with hydrochloric acid, which can be done under controlled conditions to ensure complete conversion.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity suitable for pharmaceutical applications.

These methods ensure that the final product retains its desired pharmacological properties while being free from impurities .

Sunepitron Hydrochloride has several applications, particularly in the pharmaceutical industry:

  • Therapeutic Use: It is investigated for its potential use in treating psychiatric disorders due to its action on serotonin receptors.
  • Research: It serves as a reference standard in various analytical studies aimed at evaluating drug purity and efficacy.
  • Formulation Development: Its hydrochloride form enhances solubility, making it suitable for oral dosage forms and injections .

Studies on Sunepitron Hydrochloride have focused on its interactions with various biological systems. Notably, it has been examined for potential drug-drug interactions, especially concerning other medications that influence serotonin levels. Understanding these interactions is crucial for assessing safety and efficacy profiles when used in combination therapies .

Several compounds share structural or functional similarities with Sunepitron Hydrochloride. Here are some notable examples:

Compound NameSimilarityUnique Features
CitalopramBoth act on serotonin receptorsSelective serotonin reuptake inhibitor
FluoxetineAntidepressant propertiesLonger half-life and different receptor selectivity
SertralineSerotonin reuptake inhibitionBroader spectrum of receptor activity

Sunepitron Hydrochloride's uniqueness lies in its specific receptor affinity and potential therapeutic applications distinct from these well-known antidepressants. Its development as a treatment option highlights ongoing research into novel psychiatric medications that offer improved efficacy and safety profiles compared to existing therapies .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.1618527 g/mol

Monoisotopic Mass

365.1618527 g/mol

Heavy Atom Count

25

UNII

1NYW5HLO1E

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1A [HSA:3350] [KO:K04153]

Dates

Modify: 2024-04-14

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